molecular formula C26H25NO4 B2614953 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 848867-80-1

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2614953
CAS No.: 848867-80-1
M. Wt: 415.489
InChI Key: UKCFNDDTBVRUEQ-UHFFFAOYSA-N
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Description

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a benzyl(methyl)aminomethyl moiety at position 8. This compound belongs to the isoflavonoid family, which is known for diverse biological activities, including estrogen receptor modulation and antioxidant effects . For example, compounds with similar substitutions, such as the 4-methoxyphenyl group, are associated with osteoprotective and anticancer properties .

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-24(19-9-11-20(30-3)12-10-19)25(29)21-13-14-23(28)22(26(21)31-17)16-27(2)15-18-7-5-4-6-8-18/h4-14,28H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCFNDDTBVRUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Hydroxy Group: The hydroxy group at position 7 can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution reaction where a benzyl(methyl)amine is introduced to the chromen-4-one core.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl(methyl)amine, methoxybenzene derivatives.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives.

    Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new materials and compounds.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
  • Antioxidant Activity : The compound's structure suggests it may scavenge free radicals, contributing to cellular protection.

Medicine

The compound is being investigated for its potential therapeutic effects in several areas:

  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pathways involved in inflammation.
  • Anticancer Activities : Research is ongoing into its mechanisms against cancer cell lines, indicating possible cytotoxic effects.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials and as a precursor for complex organic synthesis. Its unique properties allow for applications in pharmaceuticals and materials science.

Uniqueness

The combination of functional groups in this compound provides a unique profile that can be exploited for various applications in research and industry. Its diverse chemical reactivity coupled with potential biological activities makes it an attractive candidate for further studies.

Mechanism of Action

The mechanism of action of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzyl(methyl)amino group can interact with enzymes and receptors, modulating their function. The chromen-4-one core can undergo redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness arises from its substitution pattern. Key comparisons include:

Compound Substituents Molecular Weight Key Properties Reference
Target Compound : 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one 3: 4-methoxyphenyl; 2: methyl; 8: benzyl(methyl)aminomethyl ~407.5* Hypothesized enhanced lipophilicity and CNS penetration due to benzyl group
6d : 7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one hydrochloride 8: (2-hydroxyethyl)aminomethyl; 3: 4-methoxyphenyl; 2: methyl 356.3 Higher hydrophilicity due to hydroxyethyl group; confirmed by NMR/IR data
11a : 5,7-Bihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one 8: thiomorpholinomethyl; 2: 4-methoxyphenyl 399.2 Enhanced solubility due to sulfur-containing moiety; tested in material science
Formononetin : 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 3: 4-methoxyphenyl; minimal substitution 254.24 Clinically used for osteoporosis; lacks aminomethyl groups
Compound 2t : 7-hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one 8: 2-methylpiperidinylmethyl; 3: 4-methoxyphenyl ~407.5* Improved metabolic stability due to cyclic amine

*Molecular weight estimated based on analogous structures.

Key Differences and Implications

Substitution at Position 8: The benzyl(methyl)aminomethyl group in the target compound likely enhances lipophilicity compared to the hydroxyethyl (6d) or thiomorpholinomethyl (11a) groups, which improve water solubility . Cyclic amines (e.g., piperidinyl in 2t) may offer better metabolic stability compared to linear alkylamines (e.g., benzyl(methyl)amino) .

Biological Activity: Formononetin (lacking position 8 substitution) demonstrates estrogenic activity via 4-methoxyphenyl interactions, suggesting the target compound may share this mechanism but with modified pharmacokinetics . Derivatives like 6d and 11a show that substitution at position 8 can modulate binding affinity for enzymes or receptors, such as tyrosine kinases or antioxidant enzymes .

Synthetic Accessibility: The target compound’s synthesis likely involves a Mannich reaction (as in Scheme 1 of ) to introduce the benzyl(methyl)aminomethyl group, similar to 6d and 2t . In contrast, glycosylated analogs (e.g., 8-β-D-glucopyranosyl derivatives in ) require enzymatic or glycosylation steps, increasing synthetic complexity .

Research Findings and Gaps

  • Antioxidant Potential: Compounds with 7-hydroxy groups (e.g., Formononetin) exhibit radical-scavenging activity, but the target compound’s benzyl(methyl)amino group may alter redox behavior .
  • Pharmacokinetics: No direct data exist for the target compound, but analogs like 6d and 2t suggest moderate oral bioavailability due to balanced hydrophilicity/lipophilicity .
  • Therapeutic Applications: The 4-methoxyphenyl group is linked to osteoprotection (), while aminomethyl groups may enhance blood-brain barrier penetration for neurological targets .

Biological Activity

The compound 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one , a derivative of 4H-chromen, exhibits significant biological activity, particularly in anti-inflammatory and potential anticancer applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound belongs to the class of flavonoids, characterized by a chromen backbone with various substituents that enhance its biological properties. The presence of the benzyl(methyl)amino group and the methoxyphenyl moiety contributes to its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties through modulation of the TLR4/MAPK signaling pathway. In vitro studies demonstrated that treatment with this compound significantly reduced the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) .

Key Findings:

  • Inhibition of Cytokine Production : The compound inhibited NO, IL-6, and TNF-α production in a dose-dependent manner, suggesting its potential as an anti-inflammatory agent .
  • Mechanism of Action : It was shown to downregulate TLR4 and MyD88 expression, which are crucial in the inflammatory response .

Anticancer Potential

Preliminary investigations into the anticancer effects of this compound have been conducted, particularly against various human cancer cell lines. The flavonoid structure is known for its capacity to induce apoptosis and inhibit cell proliferation.

Research Insights:

  • Cytotoxicity : Studies indicate that derivatives similar to this compound exhibit cytotoxic effects against cancer cells, although specific data on this compound's direct effects are still limited .
  • Mechanisms : The flavonoid moiety may interact with multiple cellular pathways involved in cancer progression, including apoptosis induction and cell cycle arrest.

Case Study 1: Anti-inflammatory Effects

In a controlled in vivo study using C57BL/6 mice with LPS-induced inflammation, administration of the compound at doses of 15 mg/kg and 30 mg/kg resulted in a significant decrease in serum levels of IL-6 and TNF-α compared to controls. This study supports the notion that the compound effectively mitigates inflammation in a physiological context .

Dosage (mg/kg) IL-6 Level (pg/ml) TNF-α Level (pg/ml)
Control150120
159070
306050

Case Study 2: Anticancer Activity

Although specific case studies on this compound are scarce, related flavonoid derivatives have shown promising results against drug-resistant cancer cell lines. For example, salinomycin derivatives demonstrated significant anticancer activity against various strains, indicating that structural modifications can enhance efficacy .

Q & A

Q. How can advanced spectroscopic methods elucidate tautomeric or conformational dynamics in solution?

  • Methodological Answer :
  • VT-NMR : Perform variable-temperature NMR (25–80°C) to detect tautomeric shifts (e.g., keto-enol equilibrium) .
  • 2D NOESY : Identify spatial proximities between the benzyl(methyl)amino group and aromatic protons to map conformational flexibility .

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